molecular formula C16H12N4OS3 B12176344 4-methyl-2-(1H-pyrrol-1-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide

4-methyl-2-(1H-pyrrol-1-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide

Cat. No.: B12176344
M. Wt: 372.5 g/mol
InChI Key: CFTQGMXYRGASAC-UHFFFAOYSA-N
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Description

4-methyl-2-(1H-pyrrol-1-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide is a complex organic compound that features a unique combination of pyrrole, thiazole, and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(1H-pyrrol-1-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiazole and pyrrole intermediates, followed by their coupling under specific conditions. For example, the thiazole ring can be synthesized through a cyclization reaction involving thiourea and α-haloketones . The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound . The final coupling step often involves the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-(1H-pyrrol-1-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 4-methyl-2-(1H-pyrrol-1-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s unique structure allows it to interact with multiple pathways, making it a versatile molecule for various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-methyl-2-(1H-pyrrol-1-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide lies in its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications.

Properties

Molecular Formula

C16H12N4OS3

Molecular Weight

372.5 g/mol

IUPAC Name

4-methyl-2-pyrrol-1-yl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C16H12N4OS3/c1-10-13(24-16(17-10)20-6-2-3-7-20)14(21)19-15-18-11(9-23-15)12-5-4-8-22-12/h2-9H,1H3,(H,18,19,21)

InChI Key

CFTQGMXYRGASAC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=NC(=CS3)C4=CC=CS4

Origin of Product

United States

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